Vatalanib (PTK787/ZK 222584) is a low-molecular-weight, orally bioavailable tyrosine kinase inhibitor (TKI) that acts as a potent angiogenesis inhibitor. [] It functions by selectively targeting vascular endothelial growth factor receptors (VEGFRs), primarily VEGFR-1, VEGFR-2, and to a lesser extent, VEGFR-3. [, ] Vatalanib also exhibits inhibitory activity against platelet-derived growth factor receptor (PDGFR) and c-Kit. [, , ]
Initially developed as an anti-cancer agent, Vatalanib has been extensively studied for its potential in treating various solid tumors, including colorectal cancer, non-small cell lung cancer, pancreatic cancer, and glioblastoma. [, , , ] Its anti-angiogenic properties have also sparked interest in its potential application for treating other conditions involving aberrant angiogenesis, such as chronic lymphocytic leukemia (CLL) and corneal neovascularization. [, , ]
Vatalanib is synthesized from chemical precursors that belong to the class of receptor tyrosine kinase inhibitors. Its primary mechanism involves the inhibition of vascular endothelial growth factor receptors 1 and 2, which play significant roles in angiogenesis. The compound has been investigated in various clinical trials for its potential use in treating different types of cancer, including chronic lymphocytic leukemia and solid tumors .
The synthesis of vatalanib involves several steps that typically include the formation of the central phthalazine structure followed by functionalization to introduce various substituents that enhance its biological activity.
Technical parameters such as temperature, reaction time, and solvent choice are critical in optimizing yield and purity during synthesis .
Vatalanib's molecular structure can be described as follows:
The three-dimensional structure of vatalanib reveals key interactions with the vascular endothelial growth factor receptors, particularly through hydrogen bonding and hydrophobic interactions which are essential for its inhibitory activity .
Vatalanib participates in various chemical reactions primarily related to its interaction with biological targets:
Vatalanib exerts its pharmacological effects primarily through:
In various studies, vatalanib demonstrated significant tumor reduction rates in xenograft models without causing gross systemic toxicity .
These properties are critical for formulation development in clinical settings .
Vatalanib has several scientific applications:
Clinical trials have demonstrated promising results, indicating potential for broader applications in oncology .
Vatalanib (PTK787/ZK222584) is an orally bioavailable small-molecule tyrosine kinase inhibitor (TKI) that primarily targets vascular endothelial growth factor receptors (VEGFRs). Its molecular design features a phthalazine core that enables competitive inhibition at the ATP-binding site of tyrosine kinases, thereby disrupting downstream signaling cascades critical for pathological angiogenesis and tumor progression [4] [6].
Vatalanib demonstrates nanomolar inhibitory potency against all three VEGF receptor isoforms, with the strongest affinity for VEGFR-2 (KDR/Flk-1), the principal mediator of VEGF-driven angiogenesis. Biochemical assays reveal half-maximal inhibitory concentrations (IC₅₀) of 37 nM for VEGFR-1, 77 nM for VEGFR-3, and 11 nM for VEGFR-2, establishing its dominant anti-angiogenic mechanism through VEGFR-2 blockade [1] [4]. This selective inhibition disrupts VEGF-A-induced endothelial cell proliferation, migration, and survival, effectively suppressing neovascularization in experimental models. In vivo, vatalanib administration significantly reduces microvessel density in xenograft tumors and inhibits vascular permeability induced by VEGF [6].
At higher concentrations, vatalanib exhibits polypharmacology by inhibiting platelet-derived growth factor receptor-beta (PDGFR-β; IC₅₀ ~580 nM) and stem cell factor receptor c-KIT (IC₅₀ ~730 nM) [4]. PDGFR-β inhibition impairs pericyte recruitment and vascular maturation, destabilizing tumor vasculature. Simultaneous c-KIT blockade disrupts stem cell factor-mediated signaling, potentially affecting tumor cell survival and hematopoiesis. This broad-spectrum activity positions vatalanib as a multi-targeted angiogenesis inhibitor, though with lower affinity for these kinases compared to its primary VEGFR targets [4] [7].
Vatalanib’s kinome selectivity profile differs significantly from other clinically approved TKIs. While imatinib primarily targets BCR-ABL, PDGFR, and c-KIT, and sunitinib inhibits VEGFR-2, PDGFR, FLT3, and c-KIT, vatalanib shows superior selectivity for the VEGFR family with minimal activity against ABL or FLT3 kinases. This distinct profile translates to unique biological effects: vatalanib exerts potent anti-angiogenic effects but lacks direct BCR-ABL inhibition, making it unsuitable for Philadelphia chromosome-positive leukemias where imatinib excels [1] [4].
Table 1: Comparative Kinase Inhibition Profiles of Vatalanib, Imatinib, and Sunitinib
Kinase Target | Vatalanib IC₅₀ (nM) | Imatinib IC₅₀ (nM) | Sunitinib IC₅₀ (nM) |
---|---|---|---|
VEGFR-1 (Flt-1) | 37 | >10,000 | 15 |
VEGFR-2 (KDR) | 11 | >10,000 | 10 |
VEGFR-3 (Flt-4) | 77 | >10,000 | 47 |
PDGFR-β | 580 | 38 | 8 |
c-KIT | 730 | 100 | 2 |
BCR-ABL | >10,000 | 25 | >1,000 |
FLT3 | >10,000 | >10,000 | 22 |
Data compiled from biochemical kinase assays [1] [4] [6]
Vatalanib potently suppresses VEGF-dependent angiogenesis across multiple solid tumor types. In preclinical models of colorectal cancer liver metastases, vatalanib treatment reduced microvessel density by 60-75% and inhibited tumor growth by >50% compared to controls [2] [8]. This anti-angiogenic effect correlates with downregulation of pro-angiogenic factors, including reduced expression of VEGFR-1, VEGFR-2, and transforming growth factor-beta 1 (TGF-β1) mRNA in tumor tissues [1]. Crucially, vatalanib demonstrates efficacy against VEGF-driven vascular permeability, normalizing chaotic tumor vasculature and improving chemotherapeutic drug delivery in combinatorial regimens [6] [8]. In carbon tetrachloride (CCl₄)-induced hepatic fibrosis models, vatalanib administration significantly attenuated pathological angiogenesis and sinusoidal capillarization, indicating its potential in stromal-rich malignancies [1].
The anti-tumor efficacy of vatalanib extends beyond endothelial cells to stromal components via PDGFR-β inhibition. PDGFR-β signaling in cancer-associated fibroblasts (CAFs) and hepatic stellate cells drives extracellular matrix deposition, stromal proliferation, and pro-angiogenic factor secretion [5] [7]. Vatalanib disrupts this tumor-stromal crosstalk by:
Table 2: Anti-Angiogenic and Anti-Stromal Effects of Vatalanib in Preclinical Models
Tumor/Model Type | Key Findings | Molecular Changes |
---|---|---|
Colorectal Liver Metastases | 60-75% reduction in microvessel density; >50% tumor growth inhibition | ↓VEGFR-1/2, ↓TGF-β1, ↓collagen-I |
CCl₄-induced Liver Fibrosis | 40-60% reduction in α-SMA; 30-50% decrease in hydroxyproline content; improved sinusoidal fenestration | ↓PDGFR-β, ↓TGF-β1, ↓α-SMA, ↓collagen-I |
Renal Cell Carcinoma Xenografts | 45% inhibition of tumor growth; enhanced chemotherapy penetration | ↓VEGF-dependent permeability, ↓microvessel density |
Data synthesized from experimental studies [1] [2] [5]
This dual targeting creates a synergistic anti-tumor environment: VEGF receptor blockade directly starves tumors of new blood vessels, while PDGFR-β inhibition remodels the supportive stroma, reducing physical barriers to drug delivery and inhibiting pro-tumorigenic signaling from cancer-associated fibroblasts [5] [7]. The combined effect disrupts the tumor microenvironment's ability to sustain malignant growth and metastasis.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7